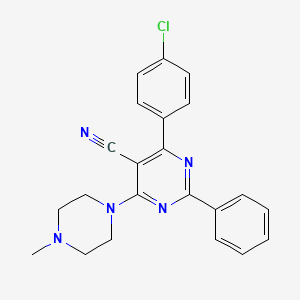
Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EMT or NSC 401295 and is a thiazole derivative.
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
- Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is used in the synthesis of various complex compounds. For example, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound with potential applications in pharmaceuticals and materials science (Pokhodylo & Obushak, 2019).
Molecular Modifications and Analysis
- The compound is modified for the synthesis of derivatives with potential antimicrobial activities. A study has demonstrated its utility in preparing compounds that exhibit antimicrobial properties against various bacterial and fungal strains (Desai, Bhatt & Joshi, 2019).
Catalytic Applications
- It is used in the catalytic synthesis of other organic compounds. For instance, its derivatives are employed in the synthesis of lignan conjugates, which show significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Pharmaceutical Research
- In pharmaceutical research, derivatives of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate are explored for their potential as receptor antagonists and for their binding affinities in various biological studies (Zhuang et al., 1994).
Fluorescent Probes and Diagnostics
- It has applications in the development of fluorescent probes for biomedical research. For example, a study has shown its application in the design of a probe for the detection of biothiols in living cells, which is critical for understanding cellular functions (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate, also known as Glyburide, is the ATP-sensitive potassium channels on pancreatic beta cells . These channels are known as sulfonylurea receptor 1 (SUR1) .
Mode of Action
Glyburide acts by closing ATP-sensitive potassium channels on pancreatic beta cells . This action reduces potassium conductance and causes depolarization of the membrane . Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin .
Biochemical Pathways
The closure of ATP-sensitive potassium channels leads to the depolarization of the beta cell membrane, which opens voltage-dependent calcium channels . The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, resulting in insulin release .
Pharmacokinetics
It is known that the drug is absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The metabolites are excreted in the urine and feces
Result of Action
The primary result of Glyburide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreas, an effect dependent upon functioning beta cells in the pancreatic islets . With chronic administration in Type II diabetic patients, the blood glucose lowering effect persists despite a gradual decline in the insulin secretory response to the drug .
Action Environment
The efficacy and stability of Glyburide can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, illness, or changes in medication can affect blood glucose levels and thus the efficacy of Glyburide . Additionally, the stability of the drug can be affected by storage conditions . .
Propiedades
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXMVZMHJCRNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)




![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)
